(Z)-3,4-Dimethylhex-3-ene
Overview
Description
(Z)-3,4-Dimethylhex-3-ene is an organic compound classified as an alkene. It features a double bond between the third and fourth carbon atoms in its six-carbon chain, with methyl groups attached to the third and fourth carbons. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,4-Dimethylhex-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a suitable aldehyde or ketone is reacted with a phosphonium ylide to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of a precursor compound. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to selectively hydrogenate the precursor and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (Z)-3,4-Dimethylhex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of the double bond using hydrogen gas and a metal catalyst can convert the alkene to an alkane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of (Z)-3,4-Dimethylhexane.
Substitution: Formation of 3,4-dibromo-3,4-dimethylhexane or 3,4-dichloro-3,4-dimethylhexane.
Scientific Research Applications
(Z)-3,4-Dimethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and mechanisms of alkenes in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Z)-3,4-Dimethylhex-3-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form intermediate species that eventually lead to the formation of diols. In reduction reactions, the double bond is hydrogenated to form an alkane. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
(E)-3,4-Dimethylhex-3-ene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different geometric configuration and reactivity.
3,4-Dimethylhexane: The fully saturated alkane counterpart, lacking the double bond, exhibits different chemical properties and reactivity.
3,4-Dimethyl-1-hexene: An isomer with the double bond at a different position in the carbon chain, resulting in different reactivity and applications.
Uniqueness: (Z)-3,4-Dimethylhex-3-ene is unique due to its specific geometric configuration, which influences its reactivity and interactions in chemical reactions. The “Z” configuration can lead to different stereochemical outcomes compared to its “E” isomer, making it valuable for studying stereoselective reactions and mechanisms.
Properties
IUPAC Name |
(Z)-3,4-dimethylhex-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXVDJHGIEBAA-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C)\CC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311657 | |
Record name | (3Z)-3,4-Dimethyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-87-9 | |
Record name | (3Z)-3,4-Dimethyl-3-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-3,4-Dimethylhex-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-3,4-Dimethyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-3,4-dimethylhex-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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